
1-(Diphenylphosphoryl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylphosphoryl)ethan-1-one is an organic compound characterized by the presence of a phosphoryl group attached to an ethanone backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Diphenylphosphoryl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine oxide with an appropriate ketone under acidic conditions. For instance, the reaction of diphenylphosphine oxide with acetophenone in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and photochemical methods can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diphenylphosphoryl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Diphenylphosphine compounds.
Substitution: Various substituted ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylphosphoryl)ethan-1-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Diphenylphosphoryl)ethan-1-one involves its interaction with various molecular targets. The phosphoryl group can participate in hydrogen bonding and coordination with metal ions, influencing the reactivity and stability of the compound. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation reactions .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-2-(diphenylphosphoryl)ethan-1-one: This compound has a similar structure but with a chlorine substituent on the phenyl ring.
1-(Diphenylphosphoryl)-3,3-dimethylbutan-2-one: This compound features a different alkyl substitution pattern.
Uniqueness: 1-(Diphenylphosphoryl)ethan-1-one is unique due to its specific phosphoryl group attachment, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its significance in scientific research .
Eigenschaften
CAS-Nummer |
27384-09-4 |
|---|---|
Molekularformel |
C14H13O2P |
Molekulargewicht |
244.22 g/mol |
IUPAC-Name |
1-diphenylphosphorylethanone |
InChI |
InChI=1S/C14H13O2P/c1-12(15)17(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI-Schlüssel |
VGWIYVRMPOOWBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



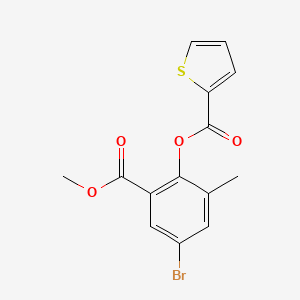
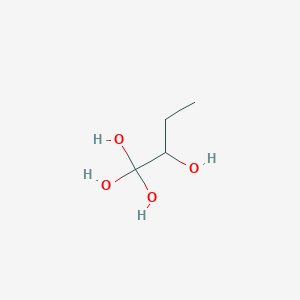

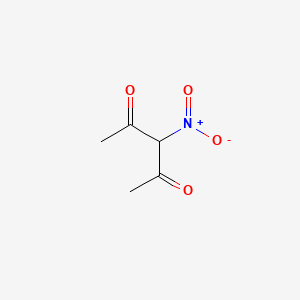

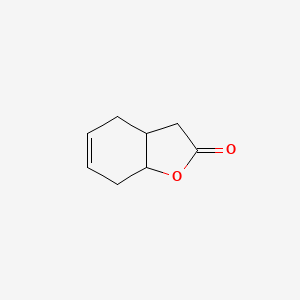
![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)
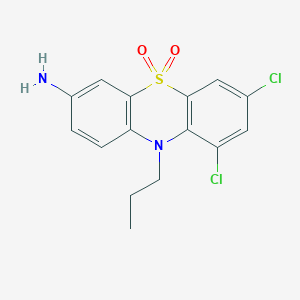
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)
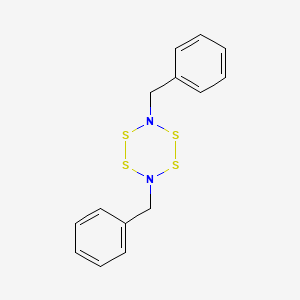
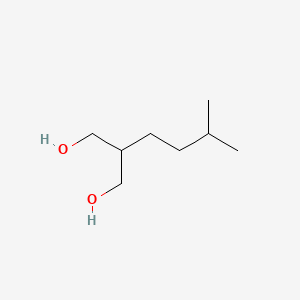
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)
